molecular formula C22H26N4O3 B11022919 Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate

Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B11022919
M. Wt: 394.5 g/mol
InChI Key: RMQDKJKRUOFWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[1,2-b]indazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimido[1,2-b]indazole core, followed by the introduction of the piperidin-4-yl group and the acetyl moiety. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimido[1,2-b]indazole: Shares the same core structure but lacks the piperidin-4-yl and acetyl groups.

    Piperidin-4-yl acetate derivatives: Compounds with similar piperidine and acetate moieties but different core structures.

Uniqueness

Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups and core structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the class of pyrimidoindazoles. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrimidoindazole moiety through an acetyl group. Its molecular formula is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.41 g/mol. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Activity : Some pyrimidoindazole derivatives have shown promise as inhibitors of viral replication, particularly against the Ebola virus (EBOV) and other RNA viruses. For instance, related compounds have demonstrated effective inhibition of EBOV entry into host cells by targeting the Niemann-Pick C1 (NPC1) protein .
  • Anticancer Properties : Several studies have reported that pyrimidoindazole derivatives possess cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Certain derivatives have exhibited antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.

Antiviral Activity

A study evaluated the antiviral efficacy of related piperidine-pyrimidoindazole hybrids against EBOV. Compounds similar to this compound were tested for their ability to inhibit viral entry. The most active compounds demonstrated EC50 values below 1 µM, indicating potent antiviral activity .

Anticancer Research

In a series of experiments focusing on cancer cell lines, derivatives showed significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM. The compounds induced apoptosis through mitochondrial pathway activation and inhibited key signaling pathways involved in cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Entry : By binding to NPC1 or other viral proteins, these compounds prevent the virus from entering host cells.
  • Induction of Apoptosis : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins lead to programmed cell death in cancer cells.
  • Disruption of Cellular Signaling : The compounds interfere with critical signaling pathways that regulate cell growth and survival.

Data Table: Biological Activity Summary

Activity Type Compound EC50/IC50 Value (µM) Mechanism
AntiviralSimilar Derivative< 1NPC1 Inhibition
AnticancerSimilar Derivative0.5 - 5Apoptosis Induction
AntimicrobialSimilar DerivativeVariesCell Wall Disruption

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 2-[1-[2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C22H26N4O3/c1-14-18(13-20(27)25-10-8-16(9-11-25)12-21(28)29-3)15(2)26-22(23-14)17-6-4-5-7-19(17)24-26/h4-7,16H,8-13H2,1-3H3

InChI Key

RMQDKJKRUOFWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)N4CCC(CC4)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.